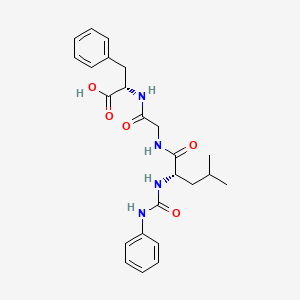
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylcarbamoyl group attached to the L-leucylglycyl-L-phenylalanine peptide backbone. Its unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine typically involves the stepwise assembly of the peptide backbone followed by the introduction of the phenylcarbamoyl group. The process begins with the protection of the amino groups of L-leucine, glycine, and L-phenylalanine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the phenylcarbamoyl group is introduced using phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each coupling step. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the peptide can lead to the formation of amine derivatives.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted carbamates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted carbamates. These products can be further characterized using spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry.
科学研究应用
N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification reactions.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the development of novel materials and as a building block for more complex molecules .
作用机制
The mechanism of action of N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The peptide backbone allows for specific binding to target proteins, facilitating the study of protein-ligand interactions .
相似化合物的比较
Similar Compounds
Similar compounds to N-(Phenylcarbamoyl)-L-leucylglycyl-L-phenylalanine include:
- N-(Phenylcarbamoyl)-L-leucylglycyl-L-tyrosine
- N-(Phenylcarbamoyl)-L-leucylglycyl-L-tryptophan
- N-(Phenylcarbamoyl)-L-leucylglycyl-L-methionine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of amino acids and the phenylcarbamoyl group, which confers unique chemical and biological properties
属性
CAS 编号 |
827613-31-0 |
|---|---|
分子式 |
C24H30N4O5 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H30N4O5/c1-16(2)13-19(28-24(33)26-18-11-7-4-8-12-18)22(30)25-15-21(29)27-20(23(31)32)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,30)(H,27,29)(H,31,32)(H2,26,28,33)/t19-,20-/m0/s1 |
InChI 键 |
DTFDOEUHVPNIBC-PMACEKPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


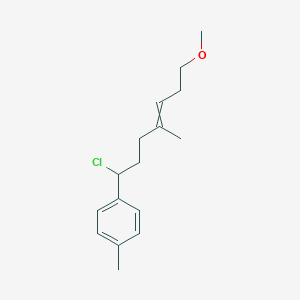
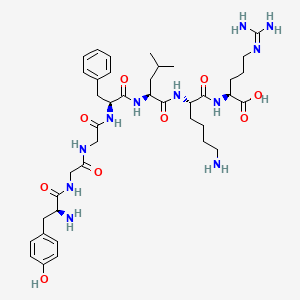

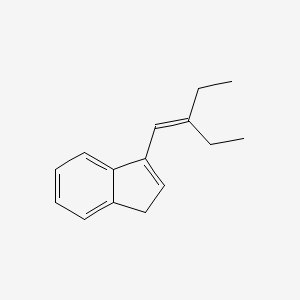
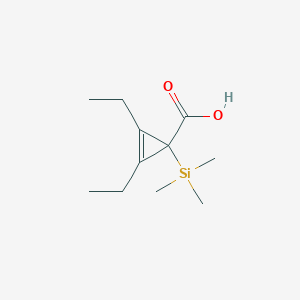

![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)

![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

